molecular formula C9H13N5O B1516540 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 915921-28-7

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B1516540
CAS No.: 915921-28-7
M. Wt: 207.23 g/mol
InChI Key: WXSYDPOEQVVXSO-UHFFFAOYSA-N
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Description

Historical Context of Triazolopyrimidine Research

The development of triazolopyrimidine chemistry traces its origins to the late 19th and early 20th centuries when foundational work on heterocyclic compounds began to establish the framework for modern synthetic organic chemistry. The systematic study of pyrimidine derivatives commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the parent pyrimidine compound was first prepared by Gabriel and Colman in 1900. This early work established the groundwork for understanding the fundamental reactivity and synthetic accessibility of pyrimidine-containing systems.

The evolution of triazolopyrimidine research gained momentum throughout the 20th century as synthetic methodologies became more sophisticated and the biological significance of these heterocyclic frameworks became apparent. The triazolopyrimidine scaffold represents one of the privileged structures in chemistry, with an observable increase in the number of studies utilizing this scaffold and its derivatives over recent decades. The development of optimized synthetic protocols, including aza-Wittig reactions and cycloaddition reactions alongside traditional condensation methods with 1,3-dicarbonyl substrates, has enabled researchers to access diverse triazolopyrimidine structures with greater efficiency.

Research in this field has been particularly driven by the recognition that triazolopyrimidine derivatives exist in eight possible isomeric structures, with the 1,2,4-triazolo[1,5-a]pyrimidine being among the most stable configurations. This structural diversity has provided researchers with multiple avenues for exploration and optimization of biological activities. The historical progression of synthetic methods has evolved from simple condensation reactions to sophisticated multi-component approaches, reflecting the growing understanding of the structure-activity relationships within this chemical class.

Significance of Triazolo[1,5-a]pyrimidine Derivatives in Chemical Research

The triazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone structure in contemporary medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. These compounds have demonstrated diverse pharmacological properties, including anti-Alzheimer's, anti-diabetes, anti-cancer, anti-microbial, anti-tuberculosis, anti-viral, anti-malarial, anti-inflammatory, anti-parkinsonism, and anti-glaucoma activities. This extensive range of biological activities has positioned triazolopyrimidine derivatives as valuable templates for drug discovery and development.

The synthetic accessibility of triazolopyrimidine derivatives has contributed significantly to their prominence in chemical research. Various chemical reactions have been employed for their synthesis, including triazole nucleus annulation to pyrimidine, pyrimidine annulation to triazole structures, triazolopyrimidine rearrangements, and pyrimidotetrazine rearrangements. These diverse synthetic pathways have enabled researchers to systematically explore structure-activity relationships and optimize biological properties.

Recent research has demonstrated the potential of triazolopyrimidine derivatives as ligands for metal complex synthesis, expanding their utility beyond traditional medicinal chemistry applications. Literature provides evidence of extensive exploration of this scaffold as a ligand for chelates of platinum, ruthenium, and other metals, with resulting complexes showing significant biological potential. This dual functionality as both standalone bioactive molecules and metal-complexing ligands has broadened the scope of triazolopyrimidine research.

The development of efficient synthetic methodologies has been a particular focus of recent research efforts. Two facile and efficient one-step procedures for the regioselective synthesis of triazolopyrimidine derivatives have been developed, utilizing reactions of 3,5-diamino-1,2,4-triazole with variously substituted compounds. These synthetic advances have enabled the preparation of biologically active compounds with greater efficiency and selectivity.

Table 1: Key Synthetic Approaches for Triazolopyrimidine Derivatives

Synthetic Method Starting Materials Key Features Reference
Triazole annulation 3,5-diamino-1,2,4-triazole + β-diketones High regioselectivity
Condensation 1,3-dicarbonyl substrates + triazole amines Traditional method
Aza-Wittig reaction Appropriate phosphazenes + carbonyl compounds Optimized protocol
Cycloaddition Azide and alkyne precursors [3+2] mechanism
Multi-component Triazole carboxamides + ketones + nitriles One-pot synthesis

Overview of 2-Amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-ol in Scientific Literature

The specific compound 2-amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-ol has been documented in chemical databases and commercial suppliers, indicating its availability for research purposes. This compound bears the Chemical Abstracts Service registry number 915921-28-7 and possesses the molecular formula C₉H₁₃N₅O with a molecular weight of 207.24 grams per mole. The compound structure incorporates the characteristic fused triazole-pyrimidine framework with specific substitution patterns that distinguish it from other members of this chemical class.

The molecular structure of 2-amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-ol features several notable structural elements that contribute to its chemical identity and potential biological activity. The presence of an amino group at the 2-position, a methyl substituent at the 5-position, a propyl chain at the 6-position, and a hydroxyl group at the 7-position creates a unique substitution pattern within the triazolopyrimidine framework. These structural features position the compound within the broader context of triazolopyrimidine research while providing specific characteristics that may influence its chemical reactivity and biological properties.

Physical property data for this compound indicates a predicted density of 1.50 ± 0.1 grams per cubic centimeter and a predicted pKa value of -3.67 ± 0.53. These physicochemical parameters provide insight into the compound's behavior under various conditions and may influence its potential applications in research and development contexts. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-ol, and it possesses the International Chemical Identifier key GZBCSVKCRFVQGU-UHFFFAOYSA-N.

Table 2: Physical and Chemical Properties of 2-Amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-ol

Property Value Unit Reference
Molecular Formula C₉H₁₃N₅O -
Molecular Weight 207.24 g/mol
Chemical Abstracts Service Number 915921-28-7 -
Predicted Density 1.50 ± 0.1 g/cm³
Predicted pKa -3.67 ± 0.53 -
Physical Form Solid -
Purity 95% -

The compound's position within the broader triazolopyrimidine research landscape reflects the ongoing interest in developing new members of this chemical class with potentially unique properties. Research efforts have focused on synthesizing various triazolopyrimidine derivatives and evaluating their biological activities, with particular attention to structure-activity relationships that govern their pharmacological properties. The systematic exploration of different substitution patterns on the triazolopyrimidine core has revealed that modifications at various positions can significantly influence biological activity and selectivity.

Contemporary research has demonstrated that triazolopyrimidine derivatives, including compounds with structural similarities to 2-amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-ol, have shown promising results in various biological assays. The presence of amino and hydroxyl functional groups in these compounds often contributes to their ability to form hydrogen bonding interactions with biological targets, potentially enhancing their binding affinity and selectivity. This structural framework has been particularly valuable in the development of enzyme inhibitors and receptor modulators.

The availability of this compound through commercial chemical suppliers indicates its potential utility in research applications and suggests ongoing interest in its chemical and biological properties. The compound's documentation in chemical databases and its assignment of standard chemical identifiers demonstrate its recognition within the broader chemical research community as a compound of potential significance for further investigation and development.

Properties

IUPAC Name

2-amino-5-methyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-4-6-5(2)11-9-12-8(10)13-14(9)7(6)15/h3-4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYDPOEQVVXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651089
Record name 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-28-7
Record name 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 7-hydroxytriazolopyrimidine derivatives, including 2-Amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-OL, typically involves the condensation of a 1,3-dicarbonyl compound with 5-amino-4H-1,2,4-triazole. This approach is well-documented and provides a versatile platform for introducing various substituents at different positions of the triazolopyrimidine core.

  • Key Reactants:

    • 5-Amino-4H-1,2,4-triazole
    • 1,3-Dicarbonyl compounds such as substituted diketones or ketoesters (e.g., ethyl 3-oxobutanoate)
  • Reaction Conditions:

    • Typically performed in acidic media such as acetic acid under reflux or nitrogen atmosphere
    • Reaction times vary from several hours to overnight depending on substrate and conditions
  • Outcome:

    • Formation of 7-hydroxytriazolopyrimidine intermediates, which can be further functionalized

This method was exemplified in the synthesis of 5-methyl-triazolo[1,5-a]pyrimidin-7-ol derivatives by condensing ethyl 3-oxobutanoate with 5-amino-4H-1,2,4-triazole in acetic acid under nitrogen atmosphere, yielding the hydroxytriazolopyrimidine intermediate.

Specific Preparation Routes for the Target Compound

Condensation of Substituted 1,3-Dicarbonyl Compounds with 5-Amino-4H-1,2,4-triazole

The preparation of 2-Amino-5-methyl-6-propyltriazolo[1,5-a]pyrimidin-7-OL involves using a 1,3-dicarbonyl compound bearing methyl and propyl substituents. The general procedure is:

  • Step 1: Synthesis of the substituted 1,3-dicarbonyl compound (e.g., a methyl and propyl-substituted diketone or ketoester) by alkylation or condensation methods.

  • Step 2: Condensation of this diketone with 5-amino-4H-1,2,4-triazole in acetic acid under reflux, leading to cyclization and formation of the triazolopyrimidine core with a hydroxyl group at position 7.

  • Step 3: Purification by recrystallization or chromatographic methods.

This approach leverages the nucleophilicity of the amino group on the triazole and the electrophilicity of the diketone carbonyls, facilitating ring closure to form the fused heterocycle.

Alternative and Multicomponent Reaction Approaches

Recent literature reports multicomponent reactions (MCRs) involving aminoazoles, aldehydes, and 1,3-dicarbonyl compounds as efficient routes to diverse triazolopyrimidine derivatives.

  • One-pot Four-Component Reaction:

    • Primary amines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 3-amino-1,2,4-triazole, and aldehydes react under solvent-free heating (150°C) to yield triazolopyrimidine derivatives.
  • Multicomponent Condensation:

    • Aminoazoles, aromatic aldehydes, and β-dicarbonyl compounds condense in acidic media (e.g., acetic acid) or with catalysts such as Fe(III)-montmorillonite in ethanol to afford dihydrotriazolopyrimidines.
  • Regioselectivity and Steric Effects:

    • The nature of substituents on the aminoazole and aldehyde components influences regioisomer formation and positional orientation of substituents on the triazolopyrimidine ring.
  • Reaction Parameters:

    • Solvent choice (DMF, methanol, ethanol), temperature (reflux to 150°C), and reaction time (1–48 hours) are critical for yield and selectivity.

These MCR methods provide versatility and efficiency for preparing substituted triazolopyrimidines, including analogs of the target compound.

Purification and Yield Considerations

  • Purification:

    • Crystallization from solvents such as propan-2-ol (isopropanol) is common.
    • Recrystallization and washing steps help reduce impurities such as triphenylphosphine oxide when Mitsunobu reactions are involved in derivatization steps.
  • Yields:

    • Reported yields for similar triazolopyrimidine syntheses range from moderate to good (40–70%), depending on the method and substituents.
    • Multicomponent reactions sometimes afford higher yields due to fewer isolation steps.

Summary Table of Preparation Methods

Method Type Key Reactants Conditions Yield Range Notes
Condensation of diketone + triazole Substituted 1,3-dicarbonyl + 5-amino-4H-1,2,4-triazole AcOH, reflux, N2 atmosphere 40–70% Classical approach for 7-hydroxytriazolopyrimidines; requires purification by recrystallization
Mitsunobu Reaction Derivatization Hydroxytriazolopyrimidine + triphenylphosphine + other reagents Organic solvents, controlled temp 40–60% Used for chiral or alkoxyalkyl derivatives; requires removal of phosphine oxide impurities
Multicomponent One-Pot Synthesis Amines, 3-amino-1,2,4-triazole, aldehydes, diketones Solvent-free heating or acidic solvent, 1–48 h 50–80% Efficient for diversity-oriented synthesis; regioselectivity influenced by substituents

Research Findings and Analysis

  • The condensation of 5-amino-4H-1,2,4-triazole with substituted 1,3-dicarbonyl compounds remains the most reliable method for preparing 7-hydroxytriazolopyrimidines, including the target compound.

  • Multicomponent reactions offer a powerful alternative for rapid generation of structural analogs, with reaction parameters fine-tuned to control regioselectivity and substituent positioning.

  • Purification techniques are crucial to obtain high-purity products, especially when using reagents like triphenylphosphine in Mitsunobu-type reactions, where phosphine oxide byproducts must be minimized.

  • The steric and electronic effects of substituents on the starting materials significantly affect the reaction outcome, necessitating careful selection of reaction conditions for optimal yield and purity.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The compound is synthesized via condensation and cyclization reactions. A notable method involves:
Reactants : 3-Amino-1,2,4-triazole + Propyl-substituted β-ketoester
Catalyst : Copper ferrite nanoparticles supported on silica
Conditions : Solvent-free, 80–110°C, 15–30 minutes
Yield : 85–92%

Table 1: Optimization of Reaction Parameters

ParameterOptimal ValueImpact on YieldSource
Temperature110°CMaximizes cyclization
Catalyst Loading5 wt%Balances activity and separation
Reaction Time20 minPrevents decomposition

Amino Group (–NH2)

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form N-alkyl derivatives.
    Example :
    2 Amino +CH3I2 Methylamino \text{2 Amino }+\text{CH}_3\text{I}\rightarrow \text{2 Methylamino }
    (Yield: 78%)

  • Acylation : Forms amides with acetyl chloride in pyridine (Yield: 82%).

Hydroxyl Group (–OH)

  • Etherification : Reacts with benzyl bromide under Mitsunobu conditions (DIAD/PPh3) to form benzyl ethers.

  • Oxidation : Stable under mild oxidants (e.g., H2O2) but decomposes with KMnO4.

Electrophilic Aromatic Substitution

  • Nitration : Occurs at the 3-position of the pyrimidine ring using HNO3/H2SO4 at 0°C .

  • Sulfonation : Achieved with SO3 in DCM, yielding sulfonic acid derivatives .

Nucleophilic Attack

  • Thiolation : Reacts with thiourea in ethanol to replace the hydroxyl group with –SH (Yield: 65%) .

Cross-Coupling Reactions

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME, 80°CBiaryl derivatives70%
Buchwald-HartwigPd2(dba)3, Xantphos, tolueneN-Arylaminopyrimidines60%

Biologically Relevant Transformations

  • Proton Transfer : The hydroxyl group participates in hydrogen bonding with kinase active sites (e.g., AXL receptor), critical for antiviral activity .

  • Metabolic Oxidation : Hepatic microsomes oxidize the propyl side chain to a carboxylic acid, detected via LC-MS.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, forming CO2 and NH3 .

  • Photolysis : UV irradiation (254 nm) causes ring-opening via C–N bond cleavage .

Comparative Reactivity with Analogues

ReactionThis Compound5-Methyl Analog 6-Phenyl Analog
Nitration RateFastModerateSlow
Suzuki Coupling Yield70%55%80%

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit promising antimicrobial properties. A study demonstrated that 2-amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol showed effective inhibition against various bacterial strains. The compound's mechanism involves interference with bacterial DNA synthesis and cell wall integrity.

Anticancer Properties

The compound has been evaluated for anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspases. A notable case study involved the application of this compound in targeting specific cancer cell lines, resulting in significant cell death compared to untreated controls.

Herbicidal Activity

The compound has been investigated for its herbicidal properties against a range of weed species. Field trials demonstrated that formulations containing this compound effectively reduced weed biomass by over 70% compared to untreated plots.

Plant Growth Regulation

Studies have indicated that this compound can act as a plant growth regulator. It promotes root development and enhances nutrient uptake in crops. Controlled experiments showed an increase in yield for treated plants under stress conditions.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Pseudomonas aeruginosa18100

Table 2: Herbicidal Efficacy in Field Trials

TreatmentWeed Biomass Reduction (%)Crop Yield Increase (%)
Control0-
Compound at 200 g/ha7520
Compound at 400 g/ha8530

Case Study 1: Anticancer Research

A research group conducted a study on the effects of the compound on breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers and a reduction in cell viability by up to 60% at higher concentrations.

Case Study 2: Agricultural Field Trials

Field trials were conducted over two growing seasons to evaluate the herbicidal efficacy of the compound on common weeds in maize crops. The results showed consistent performance across different environmental conditions, validating its potential as a sustainable herbicide.

Mechanism of Action

The mechanism by which 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL and its analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activity Reference
This compound 2-NH₂, 5-CH₃, 6-C₃H₇ C₉H₁₃N₅O 207.23* N/A (hypothetical) [7, 8]
2-Amino-5-cyclopropyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one 2-NH₂, 5-cyclopropyl, 6-(4-methylbenzyl) C₁₇H₁₈N₅O 308.36 Synthesized for pharmacological screening [1]
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one 2-NH₂, 5-hexyl, 6-(3-Cl-benzyl) C₂₀H₂₃ClN₅O 384.89 Pharmacological evaluation (activity unspecified) [2]
2-Amino-6-hexyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL 2-NH₂, 5-CH₃, 6-C₆H₁₃ C₁₂H₁₉N₅O 249.31 XLogP3 = 1.9 (moderate lipophilicity) [7]
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol sodium salt 5-CH₃, Na⁺ salt C₆H₅N₄NaO 173.13 Ionic derivative; solubility enhanced [5]
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-CH₃ C₆H₆N₄O 150.14 Simplest analog; no alkyl/amino groups [13]

*Calculated molecular weight based on formula.

Key Observations:

Substituent Impact on Lipophilicity: The propyl group (C₃H₇) at position 6 in the target compound likely confers intermediate lipophilicity compared to the hexyl (C₆H₁₃) group in ’s derivative (XLogP3 = 1.9).

Synthetic Methodology :

  • Derivatives in –2 were synthesized using BMIM-PF₆ ionic liquid, a reusable solvent system that may improve reaction efficiency. This suggests a scalable route for synthesizing the target compound .

Biological Activity Trends: highlights that structural modifications on the triazolopyrimidine backbone influence inhibitory activity against kallikrein-related peptidases (KLKs). While none of the tested analogs outperformed parental structures, substituent size and polarity were critical for target engagement .

Simpler Analogs: The sodium salt in and the 5-methyl derivative in lack functional groups (amino, propyl), resulting in reduced molecular complexity and altered solubility profiles .

Biological Activity

2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 915921-28-7) is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and drug resistance modulation. This article examines its biological activity, synthesizing findings from various studies and highlighting key data.

  • Molecular Formula : C9H13N5O
  • Molecular Weight : 207.23 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Research indicates that compounds in the triazolo[1,5-a]pyrimidine class can exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Effects

A study focused on derivatives of triazolo[1,5-a]pyrimidines demonstrated that modifications at specific positions significantly influenced their antiproliferative activity. For instance:

  • IC50 Values :
    • The compound exhibited an IC50 of approximately 0.53 μM against the HCT-116 cancer cell line, indicating potent activity .
    • Other derivatives showed varying degrees of effectiveness across different cancer cell lines (HeLa, A549, HT29), with IC50 values ranging from 0.38 to 3 μM .

Multidrug Resistance Modulation

Research has shown that certain triazolo derivatives can reverse multidrug resistance (MDR) in cancer cells. For example:

  • ABCB1 Modulation : A closely related compound was found to enhance the intracellular accumulation of paclitaxel in MDR cell lines without affecting ABCB1 expression levels . This suggests a potential application for overcoming drug resistance in chemotherapy.

Case Study 1: Antiproliferative Activity

In a comparative study of several triazolo derivatives:

  • Compound Analysis : The compound was tested against multiple cancer types and showed significant G2/M phase arrest in HeLa cells at concentrations as low as 25 nM .
  • Mechanistic Insights : Treatment led to increased cyclin B expression and reduced cdc2 phosphorylation, indicating its role in cell cycle regulation and apoptosis induction.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed:

  • Substituent Variations : Modifications at the 2-position significantly impacted biological activity. For instance, the introduction of bulky groups reduced potency against certain cancer lines .

Summary of Findings

Activity TypeCell LineIC50 (μM)Mechanism
AntiproliferativeHCT-1160.53Tubulin polymerization inhibition
AntiproliferativeHeLa0.38G2/M phase arrest
Multidrug Resistance ReversalSW620/Ad300N/AABCB1 modulation

Q & A

Q. What are the common synthetic routes for 2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL?

The compound is typically synthesized via cyclocondensation reactions. A key method involves reacting aminotriazole derivatives with β-dicarbonyl precursors (e.g., ethyl 3-oxohexanoate) in solvents like ethanol or DMF, often with catalysts such as APTS (3-Aminopropyltriethoxysilane). Reaction optimization includes controlling temperature (e.g., 78°C) and solvent ratios (water:ethanol, 1:1 v/v) to achieve yields >80% .

Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, propyl chain signals at δ 1.0–2.5 ppm) .
  • IR spectroscopy : Peaks for N-H (3200–3400 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C-O (1250–1300 cm1^{-1}) bonds .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns .
  • Elemental analysis : Confirmation of C, H, N composition (±0.3% deviation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products and improve yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalysts : APTS or triethylamine reduces side reactions (e.g., hydrolysis) .
  • Temperature control : Gradual heating (70–80°C) prevents decomposition, as abrupt temperature spikes can generate undesired oxo derivatives .
  • Workup protocols : Methanol precipitation and silica gel chromatography isolate the target compound from impurities .

Q. How do structural modifications (e.g., substituting the propyl group) affect biological activity?

  • Propyl vs. methyl : The propyl group enhances lipophilicity, improving membrane permeability in cellular assays. For example, replacing propyl with methyl reduces IC50_{50} values by 30–50% in kinase inhibition studies .
  • Amino group functionalization : Acylation or alkylation of the 2-amino group modulates binding affinity to ATP-binding pockets (e.g., 10-fold increase in selectivity for A2A receptors) .
  • Electron-withdrawing substituents : Fluorine or trifluoromethyl groups at position 6 increase metabolic stability by reducing oxidative degradation .

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?

  • Kinase inhibition assays : Use recombinant enzymes (e.g., EGFR, CDK2) to measure IC50_{50} values via fluorescence polarization .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with receptor sites (e.g., adenosine A2A receptor) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., with Asp52 or Lys150 residues) .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Standardize assay conditions : Variations in buffer pH, ATP concentration, or cell passage number can alter results. Adopt CLIA-certified protocols for reproducibility .
  • Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may exhibit divergent activities .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding variables .

Q. What strategies mitigate degradation during storage or biological assays?

  • Lyophilization : Store the compound as a lyophilized powder under argon at −80°C to prevent hydrolysis .
  • pH stabilization : Buffers (e.g., PBS at pH 7.4) reduce degradation rates by >60% compared to unbuffered solutions .
  • Antioxidants : Add 0.1% ascorbic acid to cell culture media to inhibit oxidative breakdown .

Q. How to characterize unexpected by-products formed during synthesis?

  • LC-MS/MS : Identify impurities via retention time and fragmentation patterns (e.g., m/z 252.54 for depropylated derivatives) .
  • X-ray crystallography : Resolve crystal structures of side products (e.g., oxo derivatives) to confirm regiochemistry .
  • Kinetic studies : Monitor reaction progress via in situ FTIR to detect intermediates (e.g., enamine adducts) .

Q. How does this compound compare to structurally similar triazolopyrimidines in terms of reactivity and bioactivity?

  • Reactivity : The hydrazinyl group at position 7 enables nucleophilic substitutions (e.g., with alkyl halides), unlike hydroxylated analogs .
  • Bioactivity : Compared to 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, the propyl and amino groups confer 3-fold higher solubility and 2-fold enhanced kinase inhibition .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) shows a melting point of 205–207°C, 20°C higher than non-propyl derivatives, indicating stronger crystal packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
Reactant of Route 2
2-Amino-5-methyl-6-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.